molecular formula C22H21N3O3S B2440752 N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 500279-52-7

N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2440752
CAS No.: 500279-52-7
M. Wt: 407.49
InChI Key: PHKOXHRRUZWLFE-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not currently widely published, its core structure is closely related to a class of N-benzyl-N-arylsulfonamide derivatives that have been investigated as potent inhibitors of the Kv1.3 potassium channel . The Kv1.3 channel is a well-validated biological target for the development of novel therapeutics for a range of autoimmune diseases, including psoriasis, atopic dermatitis, type 1 diabetes, multiple sclerosis, and rheumatoid arthritis . Researchers are exploring such tetrahydropyridine-based scaffolds for their potential as selective modulators of pathological inflammatory pathways. The molecular structure of this acetamide derivative, which incorporates a cyano group, a methoxyphenyl ring, and a sulfanylacetamide chain, is designed to interact with key amino acids in enzyme active sites. This interaction is crucial for evaluating its binding affinity and inhibitory potency in biochemical assays. Related hybrid molecules bearing cyano, tetrahydrobenzothiophene, and sulfanylacetamide groups have been synthesized and shown through molecular docking studies to exhibit strong affinity to therapeutic targets like 5-lipoxygenase (5-LOX), suggesting potential as anti-inflammatory agents . This compound is provided for research purposes to further investigate its mechanism of action, optimize its structure-activity relationship (SAR), and evaluate its efficacy in in vitro and in silico models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-19-10-6-5-9-16(19)17-11-20(26)25-22(18(17)12-23)29-14-21(27)24-13-15-7-3-2-4-8-15/h2-10,17H,11,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOXHRRUZWLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzyl group, a cyano group, and a tetrahydropyridine ring. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is C21H22N3O5SC_{21}H_{22}N_{3}O_{5}S, with a molar mass of approximately 438.5 g/mol.

PropertyValue
Molecular FormulaC21H22N3O5S
Molar Mass438.5 g/mol
Density1.36 g/cm³ (predicted)
Melting Point133-135 °C
pKa10.01 (predicted)

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study highlighted that certain structural features are crucial for enhancing anticonvulsant activity, particularly the inclusion of heteroatom moieties . For instance, compounds with oxygen substitutions showed high potency in seizure models.

Key Findings:

  • ED50 Values: The effective dose for anticonvulsant activity was found to be as low as 4.5 mg/kg for the most active stereoisomer in animal models.
  • Protective Index: The protective index for the active compounds indicated a favorable safety profile compared to established anticonvulsants like phenytoin.

Antitumor Activity

Preliminary investigations have suggested that compounds similar to this compound may possess antitumor properties. Studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition: The cyano and nitrophenyl groups may interact with specific enzymes or receptors, modulating biochemical pathways.
  • Receptor Binding: Potential binding to benzodiazepine sites has been hypothesized based on structural similarities with known ligands .

Case Studies and Research Findings

  • Anticonvulsant Study: A study involving various derivatives demonstrated that modifications at the C(3) site significantly influenced anticonvulsant potency. The most effective compounds were those with specific oxygen substitutions .
  • Cancer Research: Investigations into the effects of related compounds on RET kinase revealed moderate to high inhibitory activity in vitro and in vivo models, suggesting potential as therapeutic agents against RET-driven tumors .

Scientific Research Applications

Anti-inflammatory Properties

In silico studies have suggested that N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated strong binding affinity to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .

Antitumor Activity

Preliminary evaluations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in breast and colon cancer models . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Studies on related compounds indicate that they can serve as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and diabetes mellitus type 2 (T2DM), respectively. The potential dual inhibition could make this compound valuable in treating these diseases .

Synthesis and Derivatives

The synthesis of this compound follows established synthetic routes involving the reaction of readily available starting materials. The compound can be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anti-inflammatory Activity

A study utilizing molecular docking simulations demonstrated that the compound could effectively inhibit 5-lipoxygenase activity in vitro. The results indicated a significant reduction in inflammatory markers when tested on human cell lines stimulated with pro-inflammatory cytokines .

Case Study 2: Antitumor Evaluation

In vitro assays revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. These findings suggest that modifications to the core structure can lead to enhanced anticancer properties .

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : A multistep synthesis is typically required, starting with the formation of the tetrahydropyridinone core. Key steps include:
  • Cyclization : Use of a 2-methoxyphenyl-substituted dihydropyridinone intermediate, prepared via a Hantzsch-like cyclization under acidic conditions .
  • Sulfanyl Group Introduction : Reaction with a benzyl thiol derivative under nucleophilic substitution (e.g., using NaH or DBU as a base in anhydrous DMF) .
  • Acetamide Coupling : Activation of the carboxylic acid moiety (e.g., via EDC/HOBt) followed by reaction with benzylamine .
    Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H/13C NMR : Identify protons and carbons in the tetrahydropyridinone ring (e.g., δ ~2.5–3.5 ppm for methylene groups adjacent to the carbonyl), the 2-methoxyphenyl substituent (δ ~3.8 ppm for OCH3), and the benzyl-acetamide moiety (δ ~4.4 ppm for CH2-S) .
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity, particularly for the sulfanyl and cyano groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the sulfanyl-acetamide linkage .
  • IR Spectroscopy : Validate the presence of carbonyl (C=O, ~1680 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl group introduction step?

  • Methodological Answer :
  • Thiolating Agent Screening : Compare reactivity of benzyl thiol derivatives (e.g., BnSH vs. BnSNa) in polar aprotic solvents (DMF, DMSO) .
  • Base Selection : Test organic bases (e.g., DBU, Et3N) vs. inorganic bases (NaH) to minimize side reactions .
  • Temperature Control : Conduct reactions at 0–25°C to suppress undesired oxidation of the sulfanyl group .
  • In Situ Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How might researchers address contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) for this compound?

  • Methodological Answer :
  • Assay Validation :
  • Confirm compound stability under assay conditions (e.g., pH, temperature) using HPLC .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results .
  • Metabolite Profiling : Identify potential degradation products (e.g., oxidation of the sulfanyl group) via LC-HRMS .
  • Cell Permeability Studies : Evaluate cellular uptake using techniques like fluorescence microscopy (with a fluorescently labeled analog) to rule out false negatives .

Q. What computational approaches are recommended to predict the compound’s mechanism of action against biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the cyano group and target enzymes (e.g., kinases), focusing on hydrogen bonding and π-π stacking with aromatic residues .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories in explicit solvent) to identify critical interactions .
  • QSAR Modeling : Corrogate structural features (e.g., substituents on the tetrahydropyridinone ring) with activity data to guide analog design .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected splitting in 1H NMR)?

  • Methodological Answer :
  • Dynamic Effects : Investigate restricted rotation of the benzyl-sulfanyl group using variable-temperature NMR (VT-NMR) to observe coalescence of split signals .
  • Tautomerism : Check for keto-enol tautomerism in the tetrahydropyridinone ring via deuterium exchange experiments .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized sulfanyl derivatives) that may skew integration values .

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